![molecular formula C14H13F6NO3 B5561072 4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

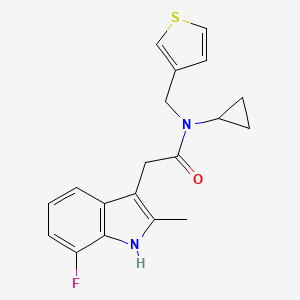

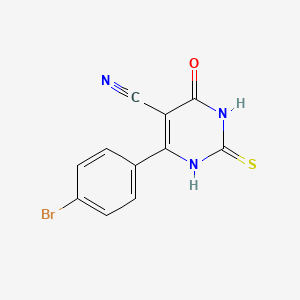

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a seven-membered oxazepane ring attached to a benzoyl group substituted with two trifluoromethyl groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring, the benzoyl group, and the trifluoromethyl groups. The carbonyl group in the benzoyl moiety could be reactive towards nucleophiles, and the trifluoromethyl groups could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carbonyl group and potentially polar C-F bonds could influence its solubility properties. The size and shape of the molecule could influence its physical state (solid, liquid, gas) at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research has focused on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, demonstrating the utility of trifluoromethylated compounds in developing new amino acids for potential applications in medicinal chemistry and drug development (Burger et al., 2006).

- The functionalization of 1,3-bis(trifluoromethyl)benzene, a compound with structural similarities, has been explored to create a variety of derivatives, showcasing the versatility of fluorinated compounds in organic synthesis and potential applications in material science (Dmowski & Piasecka-Maciejewska, 1998).

Material Science and Nanotechnology

- Fluorinated metal-organic frameworks have been developed, indicating the role of fluorinated ligands in constructing novel coordination frameworks with potential applications in gas storage, separation, and catalysis (Zhang et al., 2014).

- A study on the synthesis of a low bandgap black copolymer via a donor-acceptor approach suggests the importance of fluorinated compounds in developing materials with specific electronic and optical properties, relevant for applications in electronics and optoelectronics (İçli et al., 2010).

Environmental Applications

- Novel sulfonated thin-film composite nanofiltration membranes, incorporating fluorinated compounds, have shown improved water flux and dye rejection capabilities, highlighting the application of fluorinated materials in water treatment and purification technologies (Liu et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2,4-bis(trifluoromethyl)phenyl]-(6-hydroxy-1,4-oxazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO3/c15-13(16,17)8-1-2-10(11(5-8)14(18,19)20)12(23)21-3-4-24-7-9(22)6-21/h1-2,5,9,22H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHNEEFFAIUQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2,4-Bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)